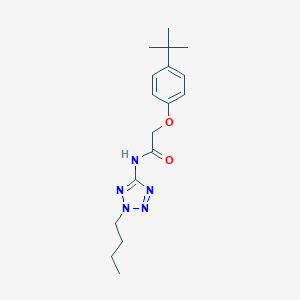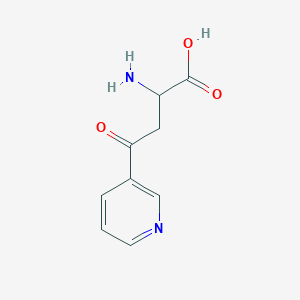![molecular formula C21H24ClN3O2 B237768 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MLN8054 and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves the inhibition of Aurora A kinase activity. Aurora A kinase is a protein kinase that plays a critical role in cell division by regulating the formation and function of the mitotic spindle. Inhibition of Aurora A kinase activity can lead to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of Aurora A kinase activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-proliferative effects on cancer cells and can inhibit tumor growth in animal models.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide in lab experiments is its specificity for Aurora A kinase. This compound has been shown to be highly selective for Aurora A kinase and does not significantly inhibit the activity of other kinases. However, one limitation of using this compound is its potential toxicity, as inhibition of Aurora A kinase activity can lead to defects in mitotic spindle formation and chromosome alignment, which can be detrimental to normal cells.
将来の方向性
There are several future directions for the study of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Another direction is the investigation of the combination of this compound with other cancer therapies to enhance its efficacy. Additionally, the potential applications of this compound in other fields, such as neurodegenerative diseases and infectious diseases, could be explored.
合成法
The synthesis of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves a multi-step process that requires specific reagents and conditions. The process starts with the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. This compound is then further reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.
科学的研究の応用
2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of Aurora A kinase, which is a protein kinase that plays a critical role in cell division. Inhibition of Aurora A kinase activity can lead to cell cycle arrest and apoptosis, making it a potential target for cancer therapy.
特性
分子式 |
C21H24ClN3O2 |
|---|---|
分子量 |
385.9 g/mol |
IUPAC名 |
2-chloro-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24ClN3O2/c1-15(2)21(27)25-13-11-24(12-14-25)19-10-6-5-9-18(19)23-20(26)16-7-3-4-8-17(16)22/h3-10,15H,11-14H2,1-2H3,(H,23,26) |
InChIキー |
TYRPKTPJPCZDKI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)

![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)

![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)